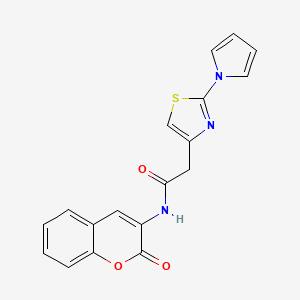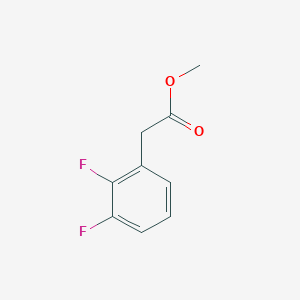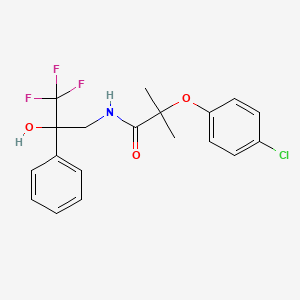
2-(4-chlorophenoxy)-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- “2-(4-chlorophenoxy)-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide” is a chemical compound with the following structural formula: .
- It belongs to the class of amides and contains a chlorophenyl group, a trifluoromethyl group, and a hydroxyphenylpropyl group.
- The compound may have applications in pharmaceuticals, agrochemicals, or other fields.
Synthesis Analysis
- Unfortunately, I couldn’t find specific synthesis details for this compound. Further research would be needed to explore its synthetic pathways.
Molecular Structure Analysis
- The compound’s molecular formula is C₂₀H₁₈ClF₃NO₄.
- It has a three-dimensional structure with specific bond angles and dihedral angles.
- The presence of functional groups (chlorophenyl, trifluoromethyl, and hydroxyphenylpropyl) affects its reactivity and properties.
Chemical Reactions Analysis
- Investigating chemical reactions involving this compound would require access to relevant literature or experimental data.
- Potential reactions could involve hydrolysis, substitution, or other transformations.
Physical And Chemical Properties Analysis
- Solubility, melting point, boiling point, density, and other physical properties would need to be determined experimentally.
- Chemical stability, pH dependence, and reactivity with other compounds are also relevant.
Wissenschaftliche Forschungsanwendungen
Synthesis and Receptor Antagonism
This compound is illustrative of a novel class of diphenylpropylamine NMDA receptor antagonists. Its synthesis involves a multistep reaction sequence starting from 3,3′-difluorobenzophenone, showcasing its application in the development of NMDA receptor-targeted therapies. Such compounds have potential implications for treating conditions mediated by NMDA receptor dysfunction, including neurological disorders (S. Moe et al., 1998).
Selective Androgen Receptor Modulation
Another area of application involves its analogs, such as S-23, being investigated for hormonal male contraception. These compounds exhibit high binding affinity and agonistic behavior in vitro, showing effects on spermatogenesis and hormonal levels in male rats. Their ability to modulate androgen receptors selectively offers a promising route for developing non-hormonal male contraceptives, highlighting the compound's relevance in reproductive health research (Amanda Jones et al., 2009).
Pharmacokinetics and Metabolic Profiling
Research into the pharmacokinetics and metabolism of selective androgen receptor modulators like S-1, related to the compound , provides insights into their absorption, clearance, distribution, and metabolic pathways in preclinical models. This research is crucial for understanding the therapeutic potential and safety profile of such compounds, furthering their development for clinical use in treating androgen-dependent diseases (Di Wu et al., 2006).
Antipathogenic Activity
The compound's structure-related research has led to the synthesis of new thiourea derivatives with significant antipathogenic activities. These derivatives demonstrate potential as novel antimicrobial agents, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This line of investigation opens avenues for developing new treatments against resistant bacterial infections (Carmen Limban et al., 2011).
Crystal Structure Analysis
Detailed crystal structure analysis of compounds structurally related to 2-(4-chlorophenoxy)-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide provides insights into their molecular configurations, interactions, and the formation of hydrogen-bonded cyclic dimers. Such studies are fundamental for understanding the physical and chemical properties of these compounds, informing their potential applications in drug design and materials science (C. Kennard et al., 1982).
Safety And Hazards
- Safety data sheets (SDS) or toxicological studies would provide information on hazards, handling precautions, and potential risks.
- It’s essential to consider toxicity, flammability, and environmental impact.
Zukünftige Richtungen
- Research avenues could include:
- Investigating its biological activity (if applicable).
- Developing more efficient synthetic routes.
- Exploring derivatives for improved properties.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3NO3/c1-17(2,27-15-10-8-14(20)9-11-15)16(25)24-12-18(26,19(21,22)23)13-6-4-3-5-7-13/h3-11,26H,12H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFINFGXVPLPFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=CC=CC=C1)(C(F)(F)F)O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

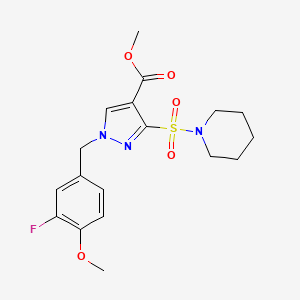
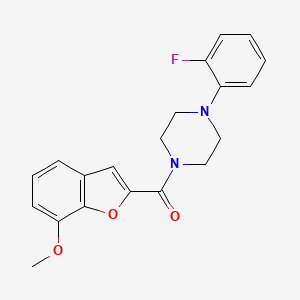
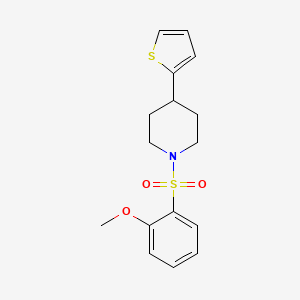
![2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2965109.png)
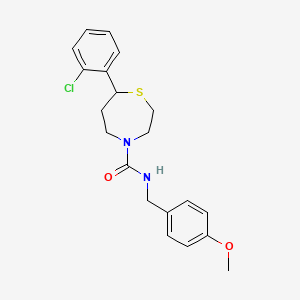
![2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2965112.png)
![1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B2965116.png)
![N-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-4-fluorobenzenesulfonamide](/img/structure/B2965119.png)
![2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-fluorobenzyl)acetamide](/img/structure/B2965120.png)
![2,4,7,8-Tetramethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2965121.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2965122.png)

